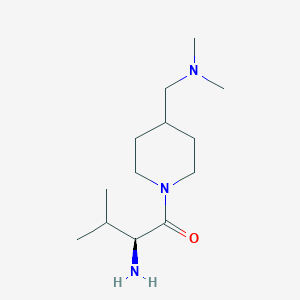

(S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one

Description

(S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is a chiral amino ketone derivative characterized by a piperidine ring substituted at the 4-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂). The compound’s stereochemistry at the 2-amino position (S-configuration) and the 3-methylbutan-1-one backbone contribute to its structural uniqueness.

Propriétés

IUPAC Name |

(2S)-2-amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-11(6-8-16)9-15(3)4/h10-12H,5-9,14H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLZBFAQLHOCHO-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCC(CC1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one, often referred to as AM91726, is a chiral compound with significant biological activity. Its unique structure, characterized by an amino group, a piperidine ring with a dimethylaminomethyl substituent, and a methyl group adjacent to the carbonyl functionality, contributes to its interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is CHNO, with a molar mass of approximately 241.37 g/mol. The stereochemistry of this compound plays a crucial role in its biological interactions.

Research indicates that (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one exhibits significant activity through modulation of various enzymes and receptors. The compound has been shown to interact with:

- Enzymes : It inhibits specific enzyme activities, which can lead to therapeutic effects in various conditions.

- Receptors : The compound's ability to bind to receptors may influence signaling pathways critical for cellular responses.

Pharmacological Properties

Ongoing studies aim to elucidate the pharmacological properties of (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one. Preliminary findings suggest potential applications in:

- Neuropharmacology : The compound's structure suggests it may have effects on neurotransmitter systems, potentially impacting mood and cognition.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, indicating that (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one may possess similar properties.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one:

Table 1: Summary of Biological Activities

Detailed Findings

- Enzyme Interaction : One study reported that (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one effectively inhibited enzyme activity related to fatty acid biosynthesis, which is crucial for bacterial growth .

- Neurotransmitter Modulation : Another investigation indicated that the compound could modulate neurotransmitter levels, suggesting potential applications in treating mood disorders .

- Antimicrobial Properties : Research has shown that related compounds exhibit antimicrobial effects against Staphylococcus aureus and Escherichia coli, prompting further exploration into the antimicrobial potential of (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

a. Antidepressant Properties

Research indicates that (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one exhibits significant antidepressant-like effects. Its mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar structures can enhance mood and alleviate symptoms of depression in animal models .

b. Cognitive Enhancer

The compound has been investigated for its potential as a cognitive enhancer. It is believed to improve memory and learning capabilities by acting on cholinergic and dopaminergic systems. This property makes it a candidate for further research in treating cognitive impairments associated with neurodegenerative diseases like Alzheimer's .

c. Analgesic Effects

There are preliminary findings suggesting that (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one may possess analgesic properties. It could serve as a basis for developing new pain relief medications, particularly for chronic pain conditions where traditional analgesics fail .

Neuropharmacological Research

a. Mechanism of Action Studies

Understanding the pharmacodynamics of this compound is crucial for its application in neuropharmacology. Research aims to elucidate how (S)-2-Amino-1-(4-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one interacts with various receptors in the brain, including NMDA and AMPA receptors, which are vital for synaptic plasticity and memory formation .

b. Development of Novel Therapeutics

The structural characteristics of this compound allow it to be modified into various analogs, which can lead to the development of new therapeutic agents targeting specific neurological disorders. The ongoing synthesis of derivatives aims to enhance efficacy and reduce side effects associated with existing medications .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound belongs to a broader class of amino ketone derivatives with piperidine or pyrrolidine rings and variable substituents. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Piperidine Ring

(a) 4-Position Substitutions

(S)-2-Amino-1-(4-(isopropyl(methyl)amino)piperidin-1-yl)-3-methylbutan-1-one () Substituent: Isopropyl(methyl)amino (-N(CH₃)(CH(CH₃)₂)).

(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one () Substituent: Benzyl-cyclopropyl-amino-methyl (-CH₂N(benzyl)(cyclopropyl)). Molecular Formula: Likely C₂₁H₃₁N₃O (estimated). Effect: Aromatic (benzyl) and strained (cyclopropyl) groups enhance lipophilicity and may influence target binding .

(S)-2-Amino-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one () Substituent: Cyclopropyl-methyl-amino-methyl (-CH₂N(CH₃)(cyclopropyl)). Effect: Smaller than benzyl-cyclopropyl analogs, balancing lipophilicity and steric demands.

(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one () Substituent: Benzyl-ethyl-amino-methyl (-CH₂N(benzyl)(CH₂CH₃)). Molecular Formula: C₂₀H₃₃N₃O.

(b) 2- and 3-Position Substitutions

(S)-2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one () Substituent Position: 2-position (vs. 4 in the original compound). Molecular Formula: C₂₁H₃₃N₃O, MW 343.51 g/mol. Effect: Altered spatial arrangement may impact receptor binding or solubility .

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one () Substituent Position: 3-position. Effect: Intermediate steric effects compared to 2- and 4-substituted analogs.

Ring System Variations

(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one () Ring System: Pyrrolidine (5-membered vs. piperidine’s 6-membered). Molecular Formula: C₁₉H₂₉N₃O, MW 315.46 g/mol. Effect: Smaller ring size may reduce steric hindrance and modify pharmacokinetics .

(S)-2-Amino-1-((S)-2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one () Substituent: Dimethylaminomethyl on pyrrolidine. Molecular Formula: C₁₂H₂₅N₃O, MW 227.35 g/mol.

Key Observations

- Substituent Impact: Bulky or aromatic groups (e.g., benzyl, cyclopropyl) enhance lipophilicity but may reduce solubility. Smaller groups (e.g., dimethylaminomethyl) balance hydrophilicity and steric effects.

- Ring System : Pyrrolidine analogs (e.g., ) offer conformational rigidity, whereas piperidine derivatives allow greater flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.